5-bromo-4-cyclopropyl-1H-1,2,3-triazole
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Overview
Description
5-bromo-4-cyclopropyl-1H-1,2,3-triazole is a heterocyclic compound that contains a triazole ring substituted with a bromine atom at the 5-position and a cyclopropyl group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-4-cyclopropyl-1H-1,2,3-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with a brominated azide in the presence of a copper catalyst to form the triazole ring. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and temperatures ranging from room temperature to 80°C .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes as described above. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps may include recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
5-bromo-4-cyclopropyl-1H-1,2,3-triazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The triazole ring can participate in oxidation and reduction reactions, altering its electronic properties.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or thiols in the presence of a base (e.g., sodium hydroxide) are commonly used.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazoles, while coupling reactions can produce complex organic molecules with extended conjugation .
Scientific Research Applications
5-bromo-4-cyclopropyl-1H-1,2,3-triazole has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to bind to biological targets such as enzymes and receptors.
Materials Science: It is used in the synthesis of advanced materials, including polymers and coordination complexes, due to its unique electronic properties.
Biological Studies: The compound is studied for its biological activity, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 5-bromo-4-cyclopropyl-1H-1,2,3-triazole involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, modulating their activity. The bromine atom and cyclopropyl group contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
5-bromo-3-cyclopropyl-1H-1,2,4-triazole: Similar in structure but with a different substitution pattern on the triazole ring.
3-bromo-5-cyclopropyl-1H-1,2,4-triazole: Another isomer with bromine and cyclopropyl groups at different positions.
Uniqueness
5-bromo-4-cyclopropyl-1H-1,2,3-triazole is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties.
Properties
IUPAC Name |
4-bromo-5-cyclopropyl-2H-triazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN3/c6-5-4(3-1-2-3)7-9-8-5/h3H,1-2H2,(H,7,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNXCZGVLWBNSOY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NNN=C2Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101269206 |
Source
|
Record name | 1H-1,2,3-Triazole, 5-bromo-4-cyclopropyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101269206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1346948-93-3 |
Source
|
Record name | 1H-1,2,3-Triazole, 5-bromo-4-cyclopropyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1346948-93-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-1,2,3-Triazole, 5-bromo-4-cyclopropyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101269206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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